molecular formula C18H27N3O2 B7133386 N-[2-(4-benzyl-7-methyl-1,4-diazepan-1-yl)-2-oxoethyl]-N-methylacetamide

N-[2-(4-benzyl-7-methyl-1,4-diazepan-1-yl)-2-oxoethyl]-N-methylacetamide

Cat. No.: B7133386
M. Wt: 317.4 g/mol
InChI Key: NCZNJOMANOUEOO-UHFFFAOYSA-N
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Description

N-[2-(4-benzyl-7-methyl-1,4-diazepan-1-yl)-2-oxoethyl]-N-methylacetamide is a complex organic compound with a unique structure that includes a diazepane ring, a benzyl group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[2-(4-benzyl-7-methyl-1,4-diazepan-1-yl)-2-oxoethyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-15-9-10-20(13-17-7-5-4-6-8-17)11-12-21(15)18(23)14-19(3)16(2)22/h4-8,15H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZNJOMANOUEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1C(=O)CN(C)C(=O)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzyl-7-methyl-1,4-diazepan-1-yl)-2-oxoethyl]-N-methylacetamide typically involves multiple steps, starting with the formation of the diazepane ring. One common method involves the reductive amination of a suitable precursor, such as a ketone or aldehyde, with a primary amine in the presence of a reducing agent like sodium borohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzyl-7-methyl-1,4-diazepan-1-yl)-2-oxoethyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to reduce any double bonds or carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or diazepane ring positions using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, sulfonates, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

N-[2-(4-benzyl-7-methyl-1,4-diazepan-1-yl)-2-oxoethyl]-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-benzyl-7-methyl-1,4-diazepan-1-yl)-2-oxoethyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine
  • (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate
  • (7S)-4-Benzyl-7-methyl-1,4-diazepan-1-yl derivatives

Uniqueness

N-[2-(4-benzyl-7-methyl-1,4-diazepan-1-yl)-2-oxoethyl]-N-methylacetamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

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